Propanamide, N-(3-formylphenyl)-2,2-dimethyl-
Description
Propanamide, N-(3-formylphenyl)-2,2-dimethyl- (IUPAC name: N-(3-formylphenyl)-2,2-dimethylpropanamide) is a substituted amide characterized by a 2,2-dimethylpropanamide (pivalamide) backbone attached to a 3-formylphenyl group. The compound’s structure combines a rigid tertiary carbon (due to the 2,2-dimethyl groups) with an aromatic ring bearing a formyl substituent at the meta position.
Properties
CAS No. |
849663-51-0 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
N-(3-formylphenyl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C12H15NO2/c1-12(2,3)11(15)13-10-6-4-5-9(7-10)8-14/h4-8H,1-3H3,(H,13,15) |
InChI Key |
NNEBHRSHMHUSMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FORMYLPHENYL)-2,2-DIMETHYLPROPANAMIDE typically involves the reaction of 3-formylbenzoic acid with 2,2-dimethylpropanamide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to reflux, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N-(3-FORMYLPHENYL)-2,2-DIMETHYLPROPANAMIDE may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process. Additionally, solvent recovery and recycling systems can be implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(3-FORMYLPHENYL)-2,2-DIMETHYLPROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Concentrated nitric acid for nitration or bromine in acetic acid for bromination.
Major Products
Oxidation: 3-carboxyphenyl-2,2-dimethylpropanamide.
Reduction: 3-hydroxyphenyl-2,2-dimethylpropanamide.
Substitution: 3-nitrophenyl-2,2-dimethylpropanamide or 3-bromophenyl-2,2-dimethylpropanamide.
Scientific Research Applications
N-(3-FORMYLPHENYL)-2,2-DIMETHYLPROPANAMIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-FORMYLPHENYL)-2,2-DIMETHYLPROPANAMIDE depends on its specific application. In biochemical assays, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, or covalent modifications. The formyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity.
Comparison with Similar Compounds
Notes
Data Limitations : Direct experimental data for N-(3-formylphenyl)-2,2-dimethylpropanamide are absent in the provided evidence. Comparisons are inferred from structurally related compounds.
Synthesis Gaps : The evidence lacks explicit protocols for introducing formyl groups onto aromatic amines, necessitating further exploration of methods like Vilsmeier-Haack formylation.
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